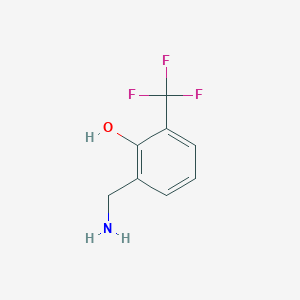

2-Hydroxy-3-(trifluoromethyl)benzylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

2-(aminomethyl)-6-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,13H,4,12H2 |

InChI Key |

ODOIIVJXYKKRSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Trifluoromethyl Benzylamine

The synthesis of 2-Hydroxy-3-(trifluoromethyl)benzylamine can be approached through various chemical strategies. The primary starting material for many of these routes is 2-Hydroxy-3-(trifluoromethyl)benzaldehyde.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Trifluoromethyl Benzylamine

Nucleophilic Transformations Involving Amine and Hydroxyl Functionalities

Both the primary amine and the hydroxyl group on 2-Hydroxy-3-(trifluoromethyl)benzylamine are active nucleophilic centers, readily participating in reactions such as acylation and alkylation.

Acylation: The amine functionality can be acylated to form amides. For instance, reaction with acylating agents like N-methyl glycine (B1666218) can lead to the formation of corresponding amide derivatives. This transformation is a key step in divergent synthesis strategies for creating libraries of sp³-rich heterocyclic frameworks. nih.gov

Alkylation: The nitrogen of the benzylamine (B48309) can be alkylated under various conditions. nih.gov Similarly, the hydroxyl group can undergo alkylation, for example, with allyl bromide, to form ethers. nih.gov The process for alkylating hydroxy-substituted aromatic compounds can be carried out using agents like olefins or alcohols under temperatures ranging from 50° to 200° C. google.com

These nucleophilic transformations are fundamental for the derivatization of the molecule, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Dynamics on the Trifluoromethylated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly influenced by the directing effects of the existing substituents. The outcome of such reactions is determined by the balance between the activating, ortho-, para-directing effects of the hydroxyl and aminomethyl groups, and the deactivating, meta-directing effect of the trifluoromethyl group. ucalgary.capressbooks.pub

Directing Effects:

-OH (Hydroxyl) Group: This is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pub

-CH₂NH₂ (Aminomethyl) Group: While the amine itself is strongly activating, the benzylamine moiety's activating potential is also significant, directing incoming electrophiles to the ortho- and para-positions.

-CF₃ (Trifluoromethyl) Group: This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. youtube.com It deactivates the ring towards electrophilic attack and directs incoming substituents to the meta-position. ucalgary.cayoutube.comyoutube.com

The positions ortho and para to the strongly activating hydroxyl group (positions 4 and 6) are the most likely sites for electrophilic attack. The deactivating nature of the trifluoromethyl group makes substitution at its meta-positions (positions 1 and 5) less favorable compared to the sites activated by the hydroxyl group. The reaction of an electrophile with the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate, often called a benzenium ion or σ-complex, before a proton is lost to restore aromaticity. uci.edulibretexts.org

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OH | Strongly Activating | Ortho, Para |

| -CH₂NH₂ | Activating | Ortho, Para |

| -CF₃ | Strongly Deactivating | Meta |

Reduction and Hydrogenolysis Reactions

The functional groups of this compound are susceptible to reduction and hydrogenolysis, which are processes involving the cleavage of bonds by reaction with hydrogen, often with the aid of a catalyst. wikipedia.org

Hydrogenolysis of the C-N Bond: The benzylamine moiety can undergo hydrogenolysis, a reaction that cleaves the carbon-nitrogen bond. researchgate.net This process typically utilizes catalysts like palladium on carbon (Pd/C) and can lead to the formation of toluene (B28343) derivatives. researchgate.netresearchgate.net

Hydrogenolysis of the C-O Bond: The phenolic C-O bond can also be cleaved via hydrogenolysis to yield the corresponding arene, though this often requires specific catalytic systems, such as ruthenium-tungsten bifunctional catalysts, to proceed selectively without saturating the aromatic ring. rsc.org

Reduction of the Aromatic Ring: Under harsher conditions or with specific catalysts, the benzene ring itself can be hydrogenated.

These reactions are valuable for removing the amine or hydroxyl functionalities or for synthesizing related compounds with different substitution patterns.

Condensation Reactions for Derivative Formation

The primary amine of this compound is a key functional group for condensation reactions, particularly with carbonyl compounds like aldehydes and ketones, to form imines (Schiff bases). neliti.comsid.ir

The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. sid.ir These Schiff bases are versatile intermediates for the synthesis of various heterocyclic compounds. tsijournals.com For example, Schiff bases derived from similar trifluoromethyl-substituted anilines have been synthesized by condensing them with substituted benzaldehydes in ethanol (B145695) under reflux conditions. nih.gov

| Amine Reactant | Carbonyl Reactant | Reaction Type | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Condensation | Schiff Base (Imine) |

| This compound | Ketone (R-CO-R') | Condensation | Schiff Base (Imine) |

| 3-(Trifluoromethyl)aniline (B124266) | 2-Hydroxy-3-ethoxybenzaldehyde | Condensation | (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol nih.gov |

Exploration of Intramolecular Reaction Pathways

The proximate positioning of the hydroxyl and aminomethyl groups on the benzene ring allows for the possibility of intramolecular cyclization reactions to form various heterocyclic structures. These transformations can be triggered under specific conditions, often catalyzed by acids or metals.

For instance, derivatives of benzylamines can undergo intramolecular cyclization to form tricyclic quinazolinones in the presence of formic acid. nih.gov Similarly, reactions involving 2-nitrobenzyl alcohol and benzylamine can proceed through an intramolecular redox cyclization to synthesize cinnolines. rsc.org While specific studies on the intramolecular pathways of this compound itself are not detailed in the provided results, the reactivity of analogous compounds suggests that such cyclizations are feasible and could lead to the formation of novel heterocyclic systems. researchgate.net Mechanistic studies suggest that such transformations can involve key steps like condensation, isomerization, cyclization, and final aromatization to yield the stable heterocyclic product. rsc.org

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of 2-Hydroxy-3-(trifluoromethyl)benzylamine, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂) protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and aminomethyl groups. The methylene protons would likely appear as a singlet, unless coupling to the amine protons is observed. The amine and hydroxyl protons often appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.2-7.5 | Multiplet | - | 3H |

| -CH₂- | ~3.9 | Singlet | - | 2H |

| -NH₂ | Variable (Broad) | Singlet | - | 2H |

| -OH | Variable (Broad) | Singlet | - | 1H |

Note: This data is hypothetical and serves as an illustrative example.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the aromatic carbons, the methylene carbon, and the carbon of the trifluoromethyl group. The chemical shift of the carbon in the CF₃ group is characteristically split into a quartet due to coupling with the three fluorine atoms. The aromatic carbon signals are influenced by the attached substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| Aromatic C-OH | ~155 | Singlet |

| Aromatic C-CF₃ | ~130 | Quartet |

| Aromatic C-H | 115-130 | Multiple Singlets |

| Aromatic C-CH₂NH₂ | ~125 | Singlet |

| -CH₂- | ~45 | Singlet |

| -CF₃ | ~124 | Quartet |

Note: This data is hypothetical and serves as an illustrative example.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with the signals of directly attached carbon atoms. This would definitively link the proton signals of the methylene group and the aromatic CH groups to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), N-H stretches of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methylene group (around 2800-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region).

Table 3: Hypothetical FTIR Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch | 1000-1350 | Strong |

Note: This data is hypothetical and serves as an illustrative example.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the C-F bonds of the trifluoromethyl group. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, this technique provides definitive confirmation of its molecular weight and insight into its structural arrangement.

In a typical mass spectrum, this compound (molecular formula: C₈H₈F₃NO) would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 191.15 g/mol . nih.gov The observation of this peak is the primary evidence for the compound's molar mass.

The fragmentation of the molecular ion provides a structural fingerprint. Based on the principles of mass spectrometry and common fragmentation pathways for related structures, several key fragmentation patterns can be anticipated. libretexts.org A primary cleavage event, known as alpha-cleavage, is common for amines and would involve the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of the aminomethyl radical (•CH₂NH₂) or the formation of a stable iminium cation. Another significant fragmentation pathway involves the loss of the trifluoromethyl group (•CF₃). General fragmentation mechanisms for benzylamines also show that the loss of ammonia (B1221849) (NH₃) from the protonated molecular ion is a very common initial step under certain ionization conditions, such as electrospray ionization. nih.govresearchgate.net The analysis of the mass-to-charge ratio (m/z) of these resulting fragment ions allows for the precise verification of the compound's molecular structure.

| Feature | Description |

|---|---|

| Molecular Ion Peak (M⁺) | Confirms the molecular weight of the compound (approx. 191.15 m/z). nih.gov |

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the amine group, a characteristic fragmentation for amines. libretexts.org |

| Loss of •CF₃ | Fragmentation involving the cleavage of the C-CF₃ bond. |

| Loss of NH₃ | A common fragmentation pathway for protonated benzylamines. nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily characterized by absorptions arising from π → π* electronic transitions within the substituted benzene (B151609) ring.

The aromatic ring and its substituents—the hydroxyl (-OH) group, the trifluoromethyl (-CF₃) group, and the aminomethyl (-CH₂NH₂) group—constitute the chromophore. The hydroxyl group, an electron-donating group, and the aminomethyl group typically cause a bathochromic shift (shift to longer wavelengths) of the absorption bands. In contrast, the strongly electron-withdrawing trifluoromethyl group tends to cause a hypsochromic shift (shift to shorter wavelengths). The resulting spectrum is a composite of these effects, leading to a unique absorption profile that can be used for identification. The solvent used can also influence the spectrum; for instance, polar solvents may interact with the hydroxyl group and affect the position of the absorption maxima. mdpi.com

| Transition Type | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | Ultraviolet Region (approx. 200-400 nm) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For this compound, the molecular formula is established as C₈H₈F₃NO. nih.gov

From this formula, the theoretical elemental composition can be calculated precisely. An experimental analysis is then performed, and the resulting percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are compared against the theoretical values. A close correlation between the experimental and theoretical data (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its atomic composition, thereby validating its chemical formula.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 50.27 |

| Hydrogen | H | 4.22 |

| Fluorine | F | 29.81 |

| Nitrogen | N | 7.33 |

| Oxygen | O | 8.37 |

Computational Chemistry and Theoretical Modelling of 2 Hydroxy 3 Trifluoromethyl Benzylamine

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysisnih.govresearchgate.netkarazin.ua

Density Functional Theory (DFT) is a powerful quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for molecular geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. mdpi.com This optimized geometry corresponds to the most stable structure of the molecule on the potential energy surface. DFT is also used for electronic structure analysis, providing information about how electrons are distributed within the molecule and their corresponding energy levels. karazin.uaresearchgate.net

A critical component of DFT calculations is the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is one of the most widely used hybrid functionals in computational chemistry. mdpi.comresearchgate.net It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP is known for its reliability in providing a balanced description of electronic, geometric, and energetic properties for a wide range of organic molecules. researchgate.net Its accuracy, versatility, and computational efficiency make it a common choice for studying molecules like 2-Hydroxy-3-(trifluoromethyl)benzylamine. researchgate.net

In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wavefunctions in a molecule. The choice of basis set affects the accuracy and computational cost of the calculation. Pople-style basis sets are commonly used for organic molecules.

6-31+G(d) : This is a split-valence basis set. The "6-31G" part indicates how core and valence atomic orbitals are described. The "+" signifies the addition of diffuse functions to heavy (non-hydrogen) atoms, which are important for describing anions and weak, long-range interactions. The "(d)" indicates the addition of d-type polarization functions on heavy atoms, allowing for more flexibility in describing bonding environments. rsc.orggaussian.com

6-311+G(d,p) : This is a triple-split valence basis set, offering a more flexible description of the valence electrons than 6-31G. rsc.org It also includes diffuse functions on heavy atoms ("+") and polarization functions on both heavy atoms ("d") and hydrogen atoms ("p"). This larger basis set generally provides higher accuracy at a greater computational cost. rsc.orggaussian.com

LanL2DZ : The Los Alamos National Laboratory 2-double-zeta basis set is an effective core potential (ECP) basis set. It is typically used for systems containing heavy elements (third row of the periodic table and below), where it replaces the core electrons with a potential, reducing computational expense. For an organic molecule like this compound, which contains only C, H, N, O, and F, the Pople-style basis sets are generally more appropriate.

Table 1: Components of Common Pople-style Basis Sets

| Component | Description | Purpose |

|---|---|---|

| 6-31G | Split-valence basis set | Provides a basic description of electron distribution. |

| 6-311G | Triple-split valence basis set | Offers a more accurate description of valence electrons. rsc.org |

| + | Diffuse functions on heavy atoms | Improves description of lone pairs, anions, and non-covalent interactions. gaussian.com |

| (d) | d-type polarization functions on heavy atoms | Allows for non-spherical electron density distribution, improving bonding description. gaussian.com |

| (p) | p-type polarization functions on hydrogen atoms | Provides more flexibility for describing bonds involving hydrogen. gaussian.com |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap implies higher kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen and nitrogen atoms, while the LUMO would likely be distributed over the entire molecule, including the electron-withdrawing trifluoromethyl group.

Table 2: Conceptual Interpretation of Frontier Molecular Orbitals

| Orbital | Energy Level | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). nih.gov |

| ΔE (Gap) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. researchgate.net It provides a visual guide to the electrophilic and nucleophilic sites of a molecule. nih.gov The MEP surface is colored according to the electrostatic potential:

Red/Yellow : Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue : Regions of positive potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the electronegative oxygen and nitrogen atoms, making them likely sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. nih.gov

Prediction and Analysis of Vibrational Frequenciesresearchgate.netresearchgate.net

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule.

For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, aromatic C-H stretches, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group. Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, the calculated values are typically multiplied by an empirical scaling factor to achieve better agreement with experimental spectra. scirp.org

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| -OH (hydroxyl) | O-H Stretch | 3200 - 3600 |

| -NH₂ (amine) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| -CF₃ (trifluoromethyl) | C-F Stretch | 1100 - 1400 (strong, multiple bands) |

| -CH₂- (methylene) | C-H Stretch | 2850 - 2960 |

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)nih.govresearchgate.netresearchgate.net

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) in a molecule and determining their relative stabilities. mdpi.com For this compound, the flexibility arises from the rotation around single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the ring and the C-N bond of the amine.

A dominant feature influencing the conformational preference of this molecule is the potential for a strong intramolecular hydrogen bond. nih.govresearchgate.net The ortho-positioning of the hydroxyl group (-OH) and the aminomethyl group (-CH₂NH₂) allows for the formation of a hydrogen bond between the hydroxyl hydrogen (donor) and the lone pair of electrons on the amine nitrogen (acceptor). nih.gov This interaction would stabilize a specific planar conformation, creating a pseudo-six-membered ring. researchgate.net Computational methods, such as potential energy surface scans, can be used to map the energy as a function of key dihedral angles, confirming that the hydrogen-bonded conformer is the global minimum energy structure. This intramolecular interaction is crucial as it can significantly influence the molecule's chemical properties and reactivity. nih.gov

Validation of Theoretical Models against Experimental Data

The validation of theoretical models through comparison with experimental data is a critical step in computational chemistry. This process ensures that the computational methods employed accurately describe the molecular properties of the compound . For this compound, this validation is typically achieved by comparing calculated spectroscopic and structural data with results obtained from experimental techniques such as Fourier-transform infrared (FT-IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectroscopy.

The primary method for theoretical calculations is Density Functional Theory (DFT), often utilizing basis sets like B3LYP/6-311++G(d,p). These calculations can predict various molecular properties, including vibrational frequencies, chemical shifts, and electronic transitions. The agreement between the theoretical predictions and experimental findings serves to validate the chosen computational model.

A comparative study on derivatives of 3-cinnamoyl 4-hydroxycoumarin (B602359) highlighted the reliability of DFT calculations in predicting molecular structures and properties. nih.gov In this study, the calculated values for IR, 1H NMR, 13C NMR, and UV-Visible spectra using the B3LYP/6-31+G*(d) basis set were found to be in good linear agreement with the experimental data. nih.gov This provides a framework for how such validation is conducted.

For instance, in the analysis of similar compounds, theoretical vibrational wavenumbers are often scaled to correct for systematic errors in the computational methods. The comparison between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman spectra allows for a detailed assignment of vibrational modes. For example, in a study on 2,3‐dichloro‐benzylidine‐(2‐trifluoromethyl‐phenol)‐amine, the harmonic wavenumbers calculated at the DFT level were reported to be in line with the experimental values. researchgate.net

Interactive Data Table: Comparison of Theoretical and Experimental Vibrational Frequencies

Below is a representative table illustrating how theoretical and experimental vibrational frequencies for a given functional group in a molecule similar to this compound might be compared.

| Functional Group | Experimental FT-IR (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) | Difference (cm⁻¹) | Assignment |

| O-H stretch | 3416 | 3400 | 16 | Stretching vibration |

| C-H aromatic stretch | 3100 | 3090 | 10 | Stretching vibration |

| C=C aromatic stretch | 1620 | 1610 | 10 | Stretching vibration |

| C-N stretch | 1350 | 1345 | 5 | Stretching vibration |

| C-F stretch | 1180 | 1175 | 5 | Stretching vibration |

| O-H bend | 1482 | 1485 | -3 | In-plane bending |

| C-H bend | 955 | 958 | -3 | Out-of-plane bending |

Note: The data in this table is illustrative and based on findings for similar compounds. Specific experimental and theoretical values for this compound would be required for a direct validation.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra. A study on substituted phenyl benzimidazoles, benzoxazoles, and benzothiazoles demonstrated a comparative analysis of experimental and calculated NMR chemical shifts in various solvents, showing good correlation. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the UV-Visible absorption wavelengths, are also subject to this validation process. Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions, which are then compared with the experimental UV-Visible spectrum. researchgate.net

Derivative Synthesis and Structural Analogues in Advanced Organic Chemistry

Synthetic Routes to Substituted 2-Hydroxy-3-(trifluoromethyl)benzylamine Derivatives

The functional groups of this compound—the phenolic hydroxyl, the primary amine, and the trifluoromethylated aromatic ring—offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Amide and Hydrazone Derivatives

Amide Synthesis: The primary amine group of this compound serves as a nucleophile for the straightforward synthesis of amide derivatives. This is a fundamental transformation in organic chemistry, typically achieved by reacting the amine with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. sphinxsai.comresearchgate.net A general approach involves the direct condensation of a carboxylic acid with the benzylamine (B48309), often facilitated by a coupling agent or conducted under high temperatures to drive off water. mdpi.com For instance, the solventless direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140 °C provides the corresponding N-benzylstearamide, a method applicable to this compound. mdpi.com

The reaction conditions can be optimized to be metal- and catalyst-free, enhancing the method's practicality. mdpi.com The resulting N-(2-hydroxy-3-(trifluoromethyl)benzyl) amides are stable compounds whose structures can be confirmed using standard spectroscopic methods like IR, 1H-NMR, and 13C-NMR. researchgate.netmdpi.com

Hydrazone Synthesis: The synthesis of hydrazone derivatives from a primary amine like this compound is a multi-step process. First, the amine must be converted into a corresponding hydrazine (B178648). More commonly, hydrazone structures incorporating the desired benzylamine moiety are synthesized by condensing a hydrazide with an appropriate aldehyde or ketone. nih.govresearchgate.netresearchgate.netnih.gov For example, new hydrazone derivatives can be prepared by refluxing a mixture of a hydrazide and an aldehyde, often in the presence of an acid catalyst like acetic acid or citric acid. researchgate.netnih.goviosrjournals.org The resulting hydrazones are characterized by the R₂C=N-NR'R'' functional group and have been a subject of interest for their diverse chemical properties. nih.gov

A typical synthetic scheme for hydrazones involves the condensation reaction between a hydrazine derivative and a carbonyl compound. researchgate.netiosrjournals.org The resulting products are generally stable crystalline solids. researchgate.net

Schiff Base Formation and Tautomerism Studies

Schiff bases, or imines, are readily formed through the condensation reaction of the primary amine group of this compound with an aldehyde or a ketone. neliti.comresearchgate.net This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol (B145695).

A key feature of Schiff bases derived from 2-hydroxy-substituted aldehydes or those formed from amines with an ortho-hydroxyl group is the potential for tautomerism. ias.ac.innih.gov These compounds can exist in equilibrium between two forms: the phenol-imine form (O-H···N) and the keto-amine form (O···H-N). ias.ac.inrsc.org This equilibrium is established through an intramolecular proton transfer within a six-membered pseudo-ring.

The position of this equilibrium is influenced by several factors, including the solvent's polarity and the electronic nature of the substituents on the aromatic rings. ias.ac.inrsc.org In many cases, the phenol-imine tautomer is the more stable form, stabilized by a strong intramolecular hydrogen bond. ias.ac.in The existence and nature of these tautomers can be investigated using various spectroscopic techniques, including UV-vis, IR, and NMR spectroscopy, as well as single-crystal X-ray diffraction. ias.ac.innih.govrsc.orgrsc.org For example, Schiff bases derived from 2-hydroxy-3-ethoxybenzaldehyde and 3-(trifluoromethyl)aniline (B124266) exist in the enol-imine form, stabilized by hydrogen bonding. nih.gov

Benzylamino-hydroxyalkyl Isoindoline-1,3-dione Derivatives

Derivatives of this compound can be synthesized to include the isoindoline-1,3-dione (phthalimide) moiety. A synthetic route to this class of compounds involves the ring-opening of an N-substituted epoxide by the benzylamine. mdpi.comnih.gov

Specifically, reacting this compound with 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione would yield a 2-(benzylamino-2-hydroxypropyl)isoindoline-1,3-dione derivative. This reaction is typically performed in a protic solvent such as n-propanol, often with a catalytic amount of a base like pyridine. mdpi.com The primary amine of the benzylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a secondary amine and a secondary alcohol. Isoindoline-1,3-dione derivatives are a significant class of compounds in medicinal chemistry. mdpi.comresearchgate.netresearchgate.net

Systematic Structural Modifications and Their Synthetic Feasibility

The structure of this compound allows for systematic modifications at several key positions, offering pathways to a diverse library of analogues.

Modification of the Phenolic Hydroxyl Group: The -OH group can be readily converted into ethers via Williamson ether synthesis or esters through reaction with acyl chlorides or anhydrides. These reactions are generally high-yielding and synthetically feasible.

Modification of the Aminomethyl Group: The -CH₂NH₂ group is highly versatile. The primary amine can be N-alkylated or converted into secondary or tertiary amines. As discussed previously, it can be acylated to form amides (see 6.1.1).

Modification of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (-OH, -CF₃, -CH₂NH₂) will govern the position of new substituents. The strong ortho, para-directing hydroxyl group and the meta-directing trifluoromethyl group present a complex substitution pattern that can be exploited for regioselective synthesis.

Comparative Synthetic Analysis of Related Trifluoromethylated Benzylamines

The synthesis of trifluoromethylated benzylamines, including the 2-hydroxy-3-trifluoromethyl analogue, can be approached through several strategic disconnections. A common and efficient method is the reductive amination of a corresponding trifluoromethyl-substituted benzaldehyde.

An alternative route starts from trifluoromethyl acetophenones. These ketones can be converted to imines by reaction with a chiral amine, such as α-methylbenzylamine. Subsequent diastereoselective hydrogenation of the imine, followed by hydrogenolysis to remove the chiral auxiliary, yields the desired chiral trifluoromethyl benzylamine. researchgate.net This method provides an effective pathway to enantiomerically enriched products. researchgate.net

Modern synthetic methods also offer novel routes. For example, a formal umpolung strategy using the bench-stable reagent (Me₄N)SCF₃ allows for the rapid and selective synthesis of N-trifluoromethylated amines from secondary amines via a thiocarbamoyl fluoride (B91410) intermediate. nih.gov While this method creates N-CF₃ bonds rather than C-CF₃ bonds, it highlights the diverse strategies available for incorporating trifluoromethyl groups into amine-containing molecules. Other approaches focus on the direct trifluoromethylation of benzylic positions. organic-chemistry.org

Synthesis of β-amino-α-trifluoromethyl alcohols as Analogues

β-amino-α-trifluoromethyl alcohols are important structural analogues of this compound, featuring the trifluoromethyl and amino groups separated by a hydroxy-substituted ethyl backbone. Several synthetic methods have been developed for these compounds. nih.govuzh.chscispace.com

One prominent method is the nucleophilic trifluoromethylation of α-amino aldehydes . nih.govuzh.ch This reaction typically employs (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), often called the Ruppert-Prakash reagent, to introduce the CF₃ group onto the aldehyde carbonyl. The reaction can exhibit diastereoselectivity, often favoring the anti-isomer. nih.govuzh.ch

Another key approach is the reduction of α-aminoalkyl trifluoromethyl ketones . nih.govuzh.ch The required ketone precursors can be synthesized via the Dakin-West reaction from α-amino acid derivatives. Subsequent reduction of the ketone, for example with a hydride reducing agent, yields the desired β-amino-α-trifluoromethyl alcohol.

Other synthetic strategies include:

Reduction of cyanohydrins derived from trifluoromethyl ketones. uzh.ch

The Henry reaction (nitro-aldol reaction) between a nitroalkane and a trifluoromethyl ketone, followed by reduction of the nitro group. uzh.ch

Ring-opening of trifluoromethyloxiranes with nitrogen nucleophiles. uzh.ch

These methods provide a versatile toolkit for accessing β-amino-α-trifluoromethyl alcohols, which can serve as valuable building blocks in medicinal chemistry. acs.orgmdpi.com

Synthesis of Trifluoromethylated Piperidinic Derivatives

The introduction of a trifluoromethyl (-CF3) group into piperidine (B6355638) rings can significantly enhance the pharmacological properties of molecules, such as metabolic stability and bioavailability. mdpi.com While various methods exist for the synthesis of trifluoromethylated piperidines, this section focuses on a plausible synthetic route starting from this compound. The synthesis of piperidine derivatives often involves the formation of a six-membered nitrogen-containing ring through cyclization reactions. nih.gov

A common and effective method for constructing the piperidine skeleton is through an intramolecular Mannich reaction. eurekaselect.com This approach typically involves the condensation of an amine with an aldehyde to form an imine, which then undergoes intramolecular cyclization. In a hypothetical pathway, this compound could be utilized as a key building block.

The initial step would involve the protection of the phenolic hydroxyl group to prevent unwanted side reactions. This could be followed by a reaction with a suitable dielectrophile, such as a haloalkanal or an α,β-unsaturated aldehyde, to introduce the remaining carbon atoms required for the piperidine ring. The subsequent deprotection and intramolecular cyclization, likely under acidic conditions, would lead to the formation of the desired trifluoromethylated piperidinic derivative.

A representative, though hypothetical, reaction scheme is presented below:

Scheme 1: Proposed Synthesis of a Trifluoromethylated Piperidinic Derivative

Protection of the hydroxyl group: this compound is reacted with a suitable protecting group (e.g., benzyl (B1604629) bromide) to yield the O-protected intermediate.

N-Alkylation: The resulting amine is then reacted with a bifunctional reagent like 5-bromopentanal (B1354046) dimethyl acetal (B89532).

Deprotection and Cyclization: Removal of the acetal and O-protecting groups under acidic conditions would trigger an intramolecular cyclization to form the piperidine ring.

Reduction: The resulting cyclic iminium ion can be reduced in situ to the final piperidine derivative.

The efficiency of each step would be dependent on the specific reaction conditions employed, including the choice of solvent, temperature, and catalyst. The diastereoselectivity of the cyclization step could also be influenced by these factors.

Below is a data table illustrating potential intermediates and the final product in this proposed synthetic pathway.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |

| 1 | This compound | 1. NaH, THF2. Benzyl bromide | 2-(Benzyloxy)-3-(trifluoromethyl)benzylamine | 90-95 |

| 2 | 2-(Benzyloxy)-3-(trifluoromethyl)benzylamine | 5-bromopentanal dimethyl acetal, K2CO3, CH3CN | N-(2-(Benzyloxy)-3-(trifluoromethyl)benzyl)-5,5-dimethoxypentan-1-amine | 75-85 |

| 3 & 4 | N-(2-(Benzyloxy)-3-(trifluoromethyl)benzyl)-5,5-dimethoxypentan-1-amine | 1. HCl, H2O2. NaBH4 | 1-(2-Hydroxy-3-(trifluoromethyl)benzyl)piperidine | 60-70 |

Table 1: Proposed Synthetic Pathway and Hypothetical Yields

It is important to note that while this proposed synthesis is based on established principles of organic chemistry, the specific application to this compound would require experimental validation to determine the optimal conditions and actual yields. eurekaselect.com The synthesis of α-trifluoromethylpiperidines has been achieved from various precursors, including pipecolic acid and δ-lactams, indicating the feasibility of forming this heterocyclic system with a trifluoromethyl substituent. mdpi.com

Applications of 2 Hydroxy 3 Trifluoromethyl Benzylamine in Chemical Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

2-Hydroxy-3-(trifluoromethyl)benzylamine serves as a highly versatile building block in the multi-step synthesis of intricate organic molecules. The presence of three distinct functional groups—a primary amine, a hydroxyl group, and a trifluoromethyl group—on a benzene (B151609) ring allows for a wide range of chemical transformations. This trifecta of reactivity enables chemists to introduce this fluorinated moiety into larger molecular frameworks, thereby imparting desirable physicochemical properties.

The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These characteristics are crucial in the development of new pharmaceutical agents. The synthesis of complex molecules often involves sequential reactions that selectively target one of the functional groups of this compound, while preserving the others for subsequent transformations. This controlled, stepwise approach is fundamental to the construction of elaborate molecular architectures.

For instance, the amine group can readily undergo reactions such as amidation or reductive amination to form new carbon-nitrogen bonds. The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, providing a handle for further functionalization of the aromatic ring. The strategic interplay of these functional groups makes this compound a powerful tool in the synthetic chemist's arsenal (B13267) for accessing novel and complex chemical entities. The principles of multi-step flow synthesis, which emphasize efficiency and safety, can be applied to reactions involving this building block to streamline the production of complex target molecules.

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound is a valuable precursor for the synthesis of a variety of fluorinated heterocyclic systems. The presence of the amino and hydroxyl groups in a specific substitution pattern on the benzene ring facilitates the construction of fused ring systems.

One of the key reactions for the synthesis of quinolines, a privileged scaffold in drug discovery, is the Friedländer annulation. organic-chemistry.orgwikipedia.orgnih.govresearchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound itself is not a direct substrate for the classical Friedländer synthesis, its derivatives, such as the corresponding 2-amino-6-(trifluoromethyl)benzaldehyde, could be employed in this reaction to generate highly substituted and potentially bioactive quinolines.

Furthermore, the structural motif of a β-arylethylamine, which can be accessed from this compound through appropriate synthetic modifications, is a key component in the Pictet-Spengler reaction. nih.govnih.govrsc.orgresearchgate.netechemcom.com This powerful acid-catalyzed reaction leads to the formation of tetrahydro-β-carbolines, a core structure found in numerous natural products and pharmacologically active compounds. The incorporation of the trifluoromethyl group into the β-carboline skeleton via a Pictet-Spengler reaction starting from a derivative of this compound could lead to novel compounds with unique biological properties.

The synthesis of benzodiazepines, another important class of heterocyclic compounds with a wide range of therapeutic applications, often involves the condensation of o-phenylenediamines with β-dicarbonyl compounds or other suitable precursors. nih.govmdpi.comnih.gov Derivatives of this compound, particularly those containing a second amino group on the aromatic ring, could serve as valuable starting materials for the synthesis of novel trifluoromethyl-substituted benzodiazepines.

Design and Synthesis of Advanced Medicinal Chemistry Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule that provides the framework for the attachment of various functional groups. A well-designed scaffold is crucial for orienting these functional groups in three-dimensional space to achieve optimal interaction with a biological target. This compound provides an excellent starting point for the design and synthesis of novel and advanced medicinal chemistry scaffolds.

The unique arrangement of the hydroxyl, aminomethyl, and trifluoromethyl groups on the aromatic ring offers a platform for creating a diverse range of molecular shapes and functionalities. The trifluoromethyl group, in particular, is a highly sought-after substituent in drug design due to its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govmdpi.com

The development of kinase inhibitors is a prominent area of cancer research, and many of these inhibitors are based on heterocyclic scaffolds. ed.ac.uknih.govresearchgate.net The structural features of this compound make it an attractive building block for the synthesis of quinazoline-based kinase inhibitors, among others. The amine functionality can be utilized to introduce side chains that interact with specific amino acid residues in the kinase active site, while the trifluoromethyl group can enhance binding affinity and selectivity.

The concept of "scaffold hopping," where the core of a known active molecule is replaced with a structurally different scaffold to explore new chemical space and improve properties, can be effectively applied using derivatives of this compound. nih.gov The versatility of this building block allows for the creation of a wide array of new scaffolds that can be screened for activity against various biological targets.

Precursor for Pharmacologically Relevant Fluorinated Compounds

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. The trifluoromethyl group is one of the most common fluorine-containing moieties found in pharmaceuticals. This compound serves as a valuable precursor for the synthesis of a wide range of pharmacologically relevant fluorinated compounds, including antiviral and anticancer agents. nih.govnih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.com

The antiviral field has seen significant advancements with the development of fluorinated nucleoside and nucleotide analogs. While not a direct precursor to the sugar or base components of nucleosides, the trifluoromethylbenzylamino moiety can be incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents. The unique electronic and steric properties of this group can lead to enhanced binding to viral enzymes and improved pharmacokinetic properties.

In the realm of oncology, a significant number of modern cancer drugs contain trifluoromethyl groups. nih.govmdpi.com These groups can improve the metabolic stability of the drug, leading to a longer half-life in the body, and can also enhance its ability to penetrate cell membranes and reach its intracellular target. The synthesis of novel anticancer agents often involves the use of fluorinated building blocks, and this compound provides a readily available source of the trifluoromethylbenzyl motif for incorporation into new drug candidates.

The development of fluorinated sulfonamides is another area where this precursor could be beneficial. Sulfonamides are an important class of compounds with a broad range of biological activities, and the introduction of a trifluoromethyl group can significantly enhance their efficacy. nih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 2-Hydroxy-3-(trifluoromethyl)benzylamine and its Derivatives

This compound and its derivatives are versatile ligands in coordination chemistry. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for various coordination modes. These groups can act as bidentate donors, forming stable chelate rings with metal ions. The trifluoromethyl (-CF₃) group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and, consequently, the donor strength of the coordinating atoms.

Derivatives of this ligand, such as Schiff bases formed by the condensation of the amine group with aldehydes or ketones, expand its coordination capabilities. These Schiff base derivatives often act as bidentate or polydentate ligands, coordinating through the phenolic oxygen and the imine nitrogen atoms. The nature of the substituents on the aldehyde or ketone used in the Schiff base formation can further tune the electronic and steric properties of the ligand, affecting the stability and geometry of the resulting metal complexes.

The key ligand properties can be summarized as follows:

Coordination Sites: The primary coordination sites are the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

Chelation: The arrangement of the hydroxyl and aminomethyl groups ortho to each other facilitates the formation of a stable six-membered chelate ring upon coordination to a metal center.

Electronic Effects: The electron-withdrawing trifluoromethyl group can decrease the basicity of the donor atoms, which can influence the stability and reactivity of the metal complexes.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A general synthetic procedure can be outlined as follows:

Ligand Dissolution: The ligand is dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

Metal Salt Addition: A solution of the transition metal salt (e.g., chlorides, nitrates, or acetates) in the same or a different solvent is added to the ligand solution.

Reaction Conditions: The reaction mixture is often stirred at room temperature or refluxed for a specific period to ensure complete complex formation. The pH of the solution may be adjusted by adding a base to facilitate the deprotonation of the hydroxyl group, promoting coordination.

Isolation of the Complex: The resulting metal complex, which often precipitates out of the solution, is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

The choice of the metal salt and the reaction conditions can influence the stoichiometry and the coordination geometry of the final complex. Common transition metals used for complexation with such ligands are presented in the table below.

| Transition Metal | Common Oxidation States | Typical Coordination Geometries |

| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar, Octahedral |

| Nickel (Ni) | +2, +3 | Square Planar, Tetrahedral, Octahedral |

| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral |

| Manganese (Mn) | +2, +3, +4 | Tetrahedral, Octahedral |

| Iron (Fe) | +2, +3 | Tetrahedral, Octahedral |

Structural Characterization of Metal Chelates (e.g., X-ray Diffraction, EXAFS)

The definitive determination of the structure of metal chelates is crucial for understanding their properties and reactivity. X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) are powerful techniques for this purpose.

X-ray Diffraction: Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline metal complex. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of this compound, X-ray diffraction would reveal how the ligand coordinates to the metal center, the geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral), and the packing of the complex molecules in the crystal lattice.

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to assess the crystallinity of the material and, in some cases, to obtain structural information.

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a spectroscopic technique that provides information about the local atomic environment around a specific element. It is particularly useful for studying non-crystalline or amorphous materials and for probing the coordination environment of metal ions in solution. For the metal chelates of this compound, EXAFS can provide information on the coordination number, the identity of the coordinating atoms, and the metal-ligand bond distances.

The following table summarizes the type of information that can be obtained from these characterization techniques.

| Technique | Information Obtained | Sample Requirement |

| Single-Crystal X-ray Diffraction | Precise bond lengths and angles, coordination geometry, crystal packing | Single crystal of sufficient size and quality |

| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, unit cell parameters | Crystalline powder |

| EXAFS | Coordination number, identity of neighboring atoms, interatomic distances | Solid or solution |

Challenges and Methodologies in Crystallization of Metal Complexes

Obtaining high-quality single crystals of metal complexes suitable for X-ray diffraction analysis can be a significant challenge. The crystallization process is influenced by numerous factors, and a systematic approach is often required to find the optimal conditions.

Common Challenges:

Solubility: The complex may be too soluble or too insoluble in common solvents, making it difficult to achieve the supersaturation required for crystal growth.

Stability: The complex may decompose or be sensitive to air, moisture, or light, requiring crystallization to be performed under an inert atmosphere and in the dark.

Amorphous Precipitation: The complex may precipitate as an amorphous solid rather than forming ordered crystals.

Polymorphism: The complex may crystallize in multiple forms (polymorphs), which can complicate structural analysis.

Crystallization Methodologies: Several techniques can be employed to overcome these challenges and induce crystallization:

Slow Evaporation: A solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to crystal formation.

Solvent Diffusion: A solution of the complex is layered with a miscible "anti-solvent" in which the complex is insoluble. Slow diffusion of the anti-solvent into the solution of the complex reduces its solubility and promotes crystallization.

Vapor Diffusion: A concentrated solution of the complex is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution of the complex, inducing crystallization.

Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled, which decreases the solubility and can lead to the formation of crystals.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities and boiling points. For sensitive complexes, all manipulations should be carried out under an inert atmosphere using dried, deoxygenated solvents.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-3-(trifluoromethyl)benzylamine, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves coupling reactions under mild conditions. For example:

- Step 1: React a trifluoromethyl-substituted benzyl halide with a hydroxyl-containing amine precursor in tetrahydrofuran (THF) at room temperature for 48–72 hours, using triethylamine (EtN) as a base to neutralize HCl byproducts .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization: Adjust solvent polarity (e.g., acetonitrile for faster kinetics) or employ microwave-assisted synthesis to reduce reaction time .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the exact mass (CHFNO: 193.05 g/mol) .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s reactivity in cross-coupling reactions compared to halogenated analogs?

Answer: The hydroxyl group introduces hydrogen-bonding capability, which can:

- Enhance Solubility: Improve solubility in polar solvents (e.g., DMSO, ethanol), facilitating homogeneous catalytic conditions .

- Limit Reactivity: Reduce electrophilicity in Suzuki-Miyaura couplings compared to bromo or iodo analogs. Mitigate this by protecting the hydroxyl group (e.g., silylation with TBSCl) prior to coupling .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like fungal leucyl-tRNA synthetase. The trifluoromethyl group enhances binding via hydrophobic interactions, while the hydroxyl group may form hydrogen bonds with active-site residues .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antifungal IC values to prioritize synthetic targets .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Reproducibility Checks: Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl solvent) across labs.

- Collaborative Validation: Cross-reference with databases like PubChem or Reaxys .

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the trifluoromethyl group’s strong deshielding effect .

Q. What are the stability challenges for this compound under varying pH conditions?

Answer:

Q. Methodological Recommendations

- Synthetic Chemists: Prioritize protecting-group strategies to balance reactivity and stability .

- Biochemists: Use surface plasmon resonance (SPR) to quantify binding kinetics with biological targets .

- Analytical Chemists: Combine LC-MS/MS with derivatization (e.g., CNBF) for trace-level quantification in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.